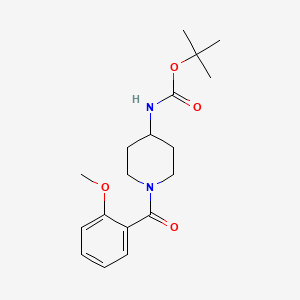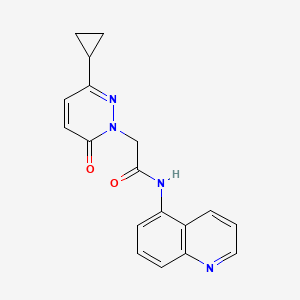
(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including anti-mycobacterial, anticancer, and antituberculosis activities . The presence of phenylthiazol in the compound suggests potential for enhanced biological activity, as thiazole rings are known to be present in many biologically active molecules.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of secondary amines with various reagents to introduce the desired functional groups. For instance, in one study, secondary amines were treated with 4-bromomethylbenzenesulfonyl chloride to obtain sulfonyl amines, which were then reacted with 2-furyl(1-piperazinyl)methanone to form the final derivatives . Another synthesis approach involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to yield the desired product . These methods demonstrate the versatility of piperazine chemistry in generating a wide array of derivatives with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed using various spectroscopic techniques such as EI-MS, IR, and 1H-NMR . Additionally, single crystal X-ray diffraction studies can reveal the conformation of the piperidine ring and the geometry around sulfur atoms in sulfonyl-containing derivatives . The molecular structure is crucial for understanding the compound's potential interactions with biological targets and for the design of new derivatives with improved activity.
Chemical Reactions Analysis
Piperazine derivatives can undergo substitution reactions to introduce different functional groups, which can significantly alter their biological activity. For example, the substitution reaction of phenyl(piperidin-4-yl)methanone oxime with dichlorobenzenesulfonyl chloride led to the synthesis of a compound with a distorted tetrahedral geometry around the sulfur atom . These reactions are essential for the diversification of the piperazine scaffold and the discovery of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as thermal stability and optical properties, can be studied using techniques like thermogravimetric analysis and theoretical calculations . The thermal properties can indicate the stability of the compound under physiological conditions, which is important for its potential use as a therapeutic agent. The electronic parameters, including the HOMO-LUMO energy gap, can provide insights into the reactivity and interaction of the compound with biological targets .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone and its derivatives have been explored for their antimicrobial properties. A study by Mhaske et al. (2014) synthesized derivatives of this compound and found that they exhibited moderate to good antimicrobial activity, indicating potential for use in treating bacterial infections Mhaske, Shelke, Raundal, & Jadhav, 2014. Similarly, Nagaraj et al. (2018) synthesized triazole analogues of piperazine, including derivatives of the compound , showing significant inhibition of bacterial growth Nagaraj, Srinivas, & Rao, 2018.
Potential in Pain Relief
A novel T-type calcium channel blocker, structurally related to this compound, has shown promise as a pain reliever. Noh et al. (2011) synthesized a compound called HYP-10 and demonstrated its efficacy as a nociceptive, inflammatory pain reliever, and analgesic in a rat model Noh, Kim, Kam, Choo, Lee, & Kang, 2011.
Anticancer and Antituberculosis Properties
Compounds structurally related to this compound have been researched for their anticancer and antituberculosis activities. Mallikarjuna et al. (2014) synthesized derivatives and found that some exhibited significant antituberculosis and anticancer activities, highlighting the potential of these compounds in treating these diseases Mallikarjuna, Padmashali, & Sandeep, 2014.
Anti-HIV Activity
Ashok et al. (2015) reported the synthesis of β-carboline derivatives, including a compound structurally similar to this compound, which displayed selective inhibition of the HIV-2 strain. This suggests potential applications of such compounds in HIV treatment Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015.
Corrosion Inhibition
Compounds structurally related to this compound have been studied for their corrosion inhibition properties. Singaravelu and Bhadusha (2022) found that synthesized organic compounds showed better efficiency in preventing mild steel corrosion, particularly in acidic media Singaravelu & Bhadusha, 2022.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug substance can be positively modulated by the incorporation of a piperazine heterocycle .
Result of Action
Similar compounds have been found to exhibit anticancer activity .
Eigenschaften
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS2/c29-24(21-17-31-23(26-21)19-9-5-2-6-10-19)28-13-11-27(12-14-28)15-22-25-20(16-30-22)18-7-3-1-4-8-18/h1-10,16-17H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVPPWSUAFJCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

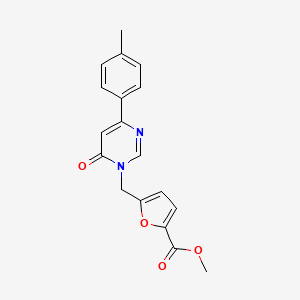
![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)
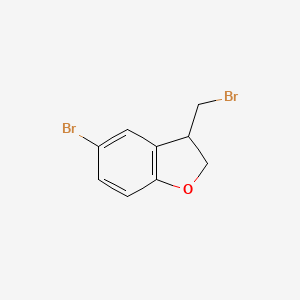
![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)
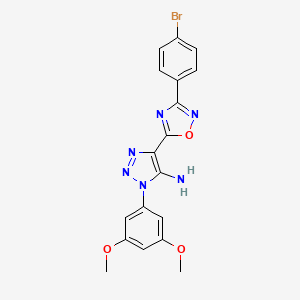
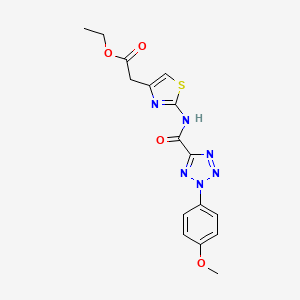
![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)
